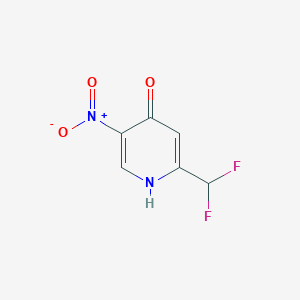

2-(二氟甲基)-4-羟基-5-硝基吡啶

描述

Difluoromethylated compounds are of significant interest in various fields due to their unique physical and chemical properties . They are often used in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

Difluoromethylation processes have seen significant advances, especially in the last decade . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C (sp3)–CF2H bonds .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques. For example, the geometries of neutral difluoromethylated compounds, their protonated cations, and corresponding hydrates and solvates can be completely optimized using computational methods .Chemical Reactions Analysis

Photocatalytic difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the CF2H group. This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .科学研究应用

分子结构和反应性研究

对硝基吡啶衍生物的研究,包括类似于2-(二氟甲基)-4-羟基-5-硝基吡啶的化合物,侧重于理解它们的分子结构、电子性质和反应性。例如,涉及构象稳定性、振动光谱研究和分子轨道分析的研究提供了有关这些化合物的电子结构和潜在反应性的宝贵信息。这些见解对于材料科学中的应用至关重要,分子的电子性质可以影响它们在电子器件中的实用性,或作为新型材料的一部分(Balachandran, Lakshmi, & Janaki, 2012)。

合成应用

硝基吡啶衍生物在有机合成中作为关键中间体,有助于构建复杂分子。通过对羟基官能化的高效方法的研究,例如合成PMB醚,展示了硝基吡啶化合物在合成化学中的多功能性(Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001)。这突显了它们在制药、农药和有机材料合成中的潜力。

传感和检测技术

基于氨基乙基吡啶衍生物的荧光探针的开发,用于金属离子的检测,展示了硝基吡啶衍生物在传感技术中的适用性。这类化合物可以设计用于选择性检测Fe3+和Hg2+等离子,这在环境监测和生物研究中至关重要(Singh, Thakur, Raj, & Pandey, 2020)。

非线性光学(NLO)性质

对硝基吡啶衍生物的晶体工程研究旨在实现非中心对称结构,揭示了这类分子在非线性光学(NLO)中的潜力。硝基吡啶衍生物与其他分子形成的分子复合物中由氢键连接的色团的最佳取向可以增强NLO性质,这对于光学器件材料的开发至关重要(Muthuraman, Masse, Nicoud, & Desiraju, 2001)。

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds can inhibit certain enzymes and disrupt their normal function . The compound might interact with its targets, leading to changes in their activity or function. More detailed studies are required to understand the specific interactions and changes caused by this compound.

Biochemical Pathways

Similar compounds have been known to affect various metabolic pathways The compound might interfere with these pathways, leading to downstream effects on cellular processes

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they can be absorbed and distributed in the body, metabolized, and then excreted . These properties can impact the bioavailability of the compound, affecting its efficacy and safety. More detailed studies are required to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been known to have various effects, such as inhibiting enzyme activity and disrupting normal cellular processes

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds . More detailed studies are required to understand how environmental factors influence the action of this compound.

安全和危害

未来方向

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into developing safer and more effective formulations . The introduction of difluoromethyl groups into organic compounds has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .

生化分析

Biochemical Properties

2-(Difluoromethyl)-4-hydroxy-5-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The effects of 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can impact cell growth and survival. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. In vivo studies have also demonstrated that the long-term exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression and activity.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used in the study.

Metabolic Pathways

2-(Difluoromethyl)-4-hydroxy-5-nitropyridine is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450. These reactions can lead to the formation of more polar metabolites that are more easily excreted from the body. In phase II metabolism, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can undergo conjugation reactions with molecules such as glucuronic acid and glutathione, further enhancing its excretion.

Transport and Distribution

The transport and distribution of 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine is an important determinant of its activity and function . This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine can be targeted to the mitochondria through the action of mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression.

属性

IUPAC Name |

2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBBTDBSLVUXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

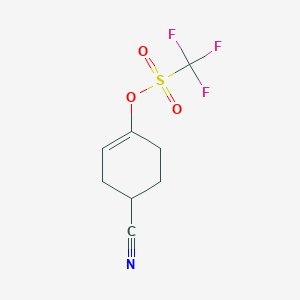

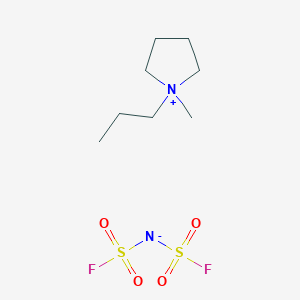

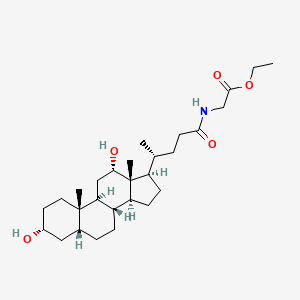

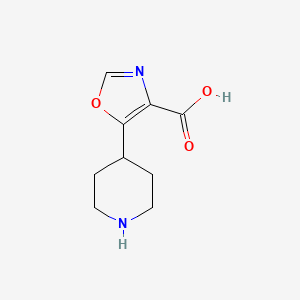

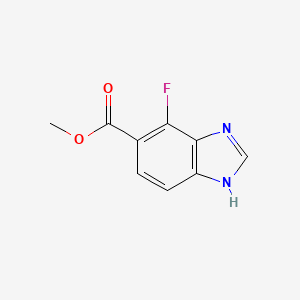

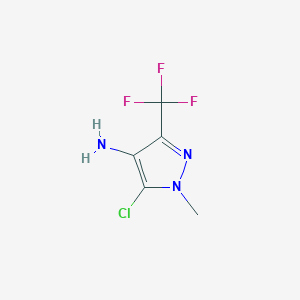

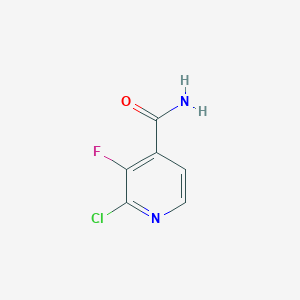

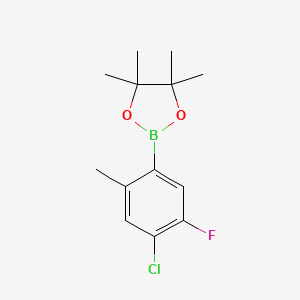

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

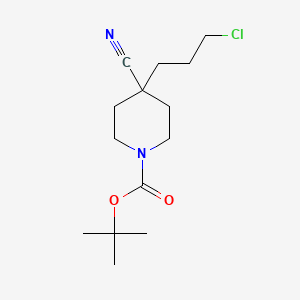

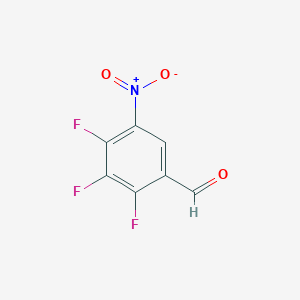

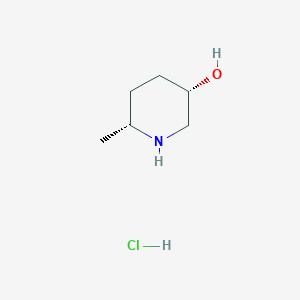

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)